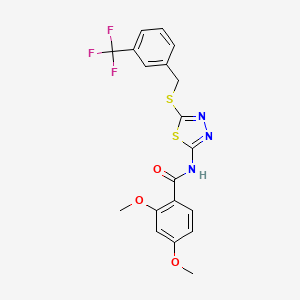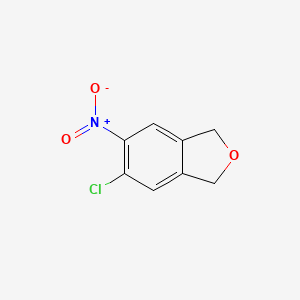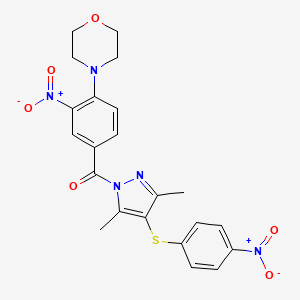
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,5-dimethyl-4-((4-nitrophenyl)thio)-1H-pyrazol-1-yl)(4-morpholino-3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C22H21N5O6S and its molecular weight is 483.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Reactions
Research has focused on the synthesis and reactions of compounds with similar structural features, exploring their potential for creating new chemical entities. For instance, the synthesis of derivatives through various chemical reactions, including hydrazinolysis and condensation, has been demonstrated, leading to the creation of compounds with potential for further pharmacological or material science applications (Zaki, El-Dean, & Radwan, 2014).
Sensor Applications
Certain derivatives have been investigated for their sensor applications, particularly in detecting metal ions. A study on a Schiff base derivative highlighted its utility as a colorimetric sensor for Fe(III) ions and a fluorescent sensor for Al(III) ions, showcasing the potential of these compounds in analytical chemistry and environmental monitoring (Soufeena & Aravindakshan, 2019).
Biological Activities
The exploration of biological activities is a significant area of research for compounds with similar structures. For example, studies on derivatives have shown potential anti-inflammatory and antibacterial properties, suggesting these compounds could serve as templates for the development of new drugs (Ravula, Babu, Manich, Rika, N. R. Chary, & J. N. S. Ch, 2016). Another study indicated the importance of edge-to-face interaction between aromatic rings in the formation of clathrate compounds, which could have implications for material science and drug delivery systems (Eto et al., 2011).
Antitubercular and Antifungal Activity
The synthesis and evaluation of novel derivatives for antitubercular and antifungal activity highlight the therapeutic potential of these compounds. Some derivatives have displayed promising activity against tuberculosis and fungal infections, suggesting avenues for the development of new antimicrobial agents (Syed, Alagwadi Kallanagouda Ramappa, & Alegaon, 2013).
Enzyme Inhibition
The evaluation of enzyme inhibitory activities, such as against acetylcholinesterase and butyrylcholinesterase, is another research avenue. Compounds with related structures have been designed and tested for their ability to inhibit enzymes linked to diseases like Alzheimer's, showcasing potential for therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).
properties
IUPAC Name |
[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]-(4-morpholin-4-yl-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6S/c1-14-21(34-18-6-4-17(5-7-18)26(29)30)15(2)25(23-14)22(28)16-3-8-19(20(13-16)27(31)32)24-9-11-33-12-10-24/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEYDQCVKWJFURP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)SC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(Acryloylamino)ethyl]benzenesulfonamide](/img/structure/B2450444.png)
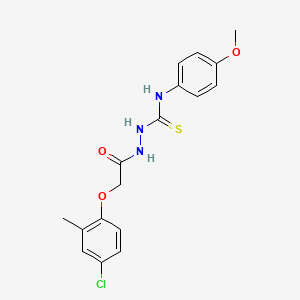
![Benzo[c][1,2,5]thiadiazol-5-yl(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2450447.png)
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2450448.png)
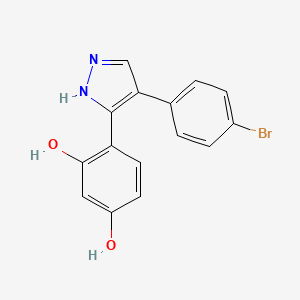
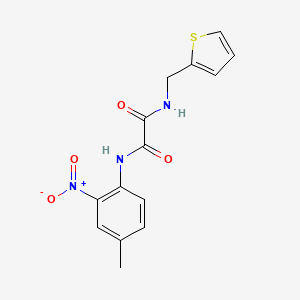

![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)


